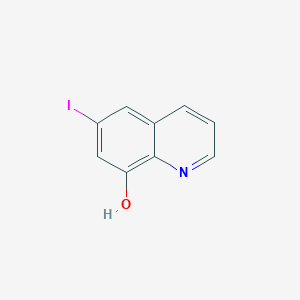

6-Iodoquinolin-8-ol

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

497084-49-8 |

|---|---|

Molekularformel |

C9H6INO |

Molekulargewicht |

271.05 g/mol |

IUPAC-Name |

6-iodoquinolin-8-ol |

InChI |

InChI=1S/C9H6INO/c10-7-4-6-2-1-3-11-9(6)8(12)5-7/h1-5,12H |

InChI-Schlüssel |

WTJPFVGYUOUGCQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=CC(=CC(=C2N=C1)O)I |

Herkunft des Produkts |

United States |

Structural Elucidation and Spectroscopic Characterization of 6 Iodoquinolin 8 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, a detailed picture of the molecular connectivity can be constructed.

Proton NMR (¹H NMR) provides information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule. In a typical quinolin-8-ol derivative, the spectrum is characterized by signals in the aromatic region (typically δ 6.5-9.0 ppm) and a signal for the hydroxyl (-OH) proton, which can be broad and variable in its chemical shift depending on solvent and concentration.

While specific experimental data for 6-Iodoquinolin-8-ol is not widely published, analysis of closely related compounds such as 5,7-Diiodo-8-quinolinol provides insight into the expected spectral features. chemicalbook.comnih.gov The protons on the quinoline (B57606) ring system each reside in a unique electronic environment, leading to distinct chemical shifts and coupling patterns that can be used to assign each signal to a specific proton. nih.gov

Interactive Data Table: ¹H NMR Spectral Data for 5,7-Diiodo-8-quinolinol

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.81 | dd | 4.2, 1.6 |

| H-3 | 7.64 | dd | 8.4, 4.2 |

| H-4 | 8.43 | dd | 8.4, 1.6 |

| H-6 | 8.16 | s | - |

Note: Data is for the derivative 5,7-Diiodo-8-quinolinol and serves as an illustrative example for the iodo-substituted quinolin-8-ol scaffold.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. A ¹³C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine carbon atoms in the quinoline ring system. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromatic system. researchgate.net Carbons bonded to nitrogen (e.g., C8a, C2) and oxygen (C8) are typically shifted downfield, while the carbon bonded to the iodine atom (C6) is influenced by the heavy atom effect.

Spectral data for the parent quinoline structure and related derivatives are used to predict and assign the signals in iodo-substituted analogues. researchgate.netchemicalbook.com For instance, the carbons of the pyridine (B92270) ring generally appear at a lower field compared to those in the benzene (B151609) ring, except for the carbon atom C8, which is attached to the hydroxyl group.

Interactive Data Table: ¹³C NMR Spectral Data for 5,7-Diiodo-8-quinolinol

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 149.0 |

| C-3 | 123.5 |

| C-4 | 138.1 |

| C-4a | 128.5 |

| C-5 | 85.1 |

| C-6 | 142.0 |

| C-7 | 88.0 |

| C-8 | 150.5 |

| C-8a | 139.5 |

Note: Data is for the derivative 5,7-Diiodo-8-quinolinol and serves as an illustrative example. chemicalbook.com Assignments are based on general quinoline chemical shift data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₉H₆INO), the molecular ion peak [M]⁺ would be expected at m/z 270.95.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For quinoline derivatives, HRMS is essential to confirm the presence and number of nitrogen, oxygen, and halogen atoms, distinguishing the target compound from other potential isomers or impurities with the same nominal mass. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This hyphenated technique is ideal for separating and identifying individual components within a mixture. mdpi.com While quinolin-8-ol and its derivatives can have limited volatility, they can often be analyzed by GC-MS after a derivatization step (e.g., silylation of the hydroxyl group) to make them more amenable to gas-phase analysis. The resulting mass spectrum for each separated component provides a "fingerprint" that allows for its positive identification.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. It is an excellent tool for identifying the functional groups present in a compound. The spectra of this compound and its derivatives are characterized by absorption bands corresponding to the vibrations of the quinoline ring, the hydroxyl group, and the carbon-iodine bond. researchgate.net

Key vibrational modes for halo-substituted 8-hydroxyquinolines include:

O-H stretching: A broad band typically observed in the 3300-3500 cm⁻¹ region.

C-H stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹.

C=C and C=N ring stretching: These vibrations of the quinoline core give rise to a series of characteristic sharp bands in the 1400-1600 cm⁻¹ region. researchgate.net

C-O stretching: The stretching vibration of the phenolic C-O bond is typically found in the 1200-1250 cm⁻¹ range. researchgate.net

C-I stretching: The carbon-iodine stretching vibration is expected to appear in the far-infrared region, typically between 480 and 610 cm⁻¹. Studies on 5,7-diiodo-8-hydroxyquinoline have assigned C-I stretching vibrations at approximately 497 cm⁻¹. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for Iodo-Substituted 8-Hydroxyquinoline (B1678124) Derivatives

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H stretch | ~3400 |

| Aromatic C-H stretch | >3000 |

| C=C / C=N Ring stretch | 1579, 1490, 1400 |

| C-O stretch | ~1206 |

| C-I stretch | ~497 |

Note: Data compiled from studies on 8-hydroxyquinoline and its di-iodo derivatives. researchgate.netresearchgate.net

Electronic Absorption and Photoluminescence Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the primary transitions observed are π–π* (pi to pi antibonding) and n–π* (non-bonding to pi antibonding). researchgate.net

The parent 8-hydroxyquinoline molecule exhibits characteristic absorption bands in the UV region. nist.gov Its complexes with metals are known to be highly luminescent. researchgate.netnih.gov The substitution of an iodine atom at the 6-position is expected to modulate these electronic properties. Halogens can exert both an inductive electron-withdrawing effect and a resonance electron-donating effect, which can lead to a shift in the absorption maxima. This shift, known as a solvatochromic effect, can be influenced by the polarity of the solvent. researchgate.net The introduction of the iodine atom may cause a bathochromic (red) shift in the absorption bands compared to the parent 8-hydroxyquinoline.

Photoluminescence spectroscopy measures the light emitted by a substance after it has absorbed photons. Many 8-hydroxyquinoline derivatives are known to be fluorescent. Their metal complexes, such as tris(8-hydroxyquinolinato)aluminum (AlQ3), are benchmark materials in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The photoluminescence properties of this compound would be characterized by its emission spectrum, showing the wavelengths of light emitted upon excitation. The presence of the heavy iodine atom could potentially influence the photoluminescence quantum yield and lifetime through the heavy-atom effect, which can promote intersystem crossing from the singlet excited state to a triplet state.

Table 2: Expected Electronic Transitions for this compound This table is interactive. Click on headers to sort.

| Transition Type | Wavelength Range | Associated Orbitals |

|---|---|---|

| π–π* | ~300 - 400 nm | Occur within the aromatic quinoline ring system. |

Single-Crystal X-Ray Diffraction Studies for Molecular Geometry and Supramolecular Architecture

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. mdpi.com This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation. Furthermore, SCXRD elucidates the supramolecular architecture, which is how individual molecules pack together in the crystal lattice through intermolecular interactions like hydrogen bonding, π–π stacking, and halogen bonding. mdpi.com

The crystal structure of the parent compound, 8-hydroxyquinoline, has been studied, revealing a new monoclinic polymorph. nih.gov In this structure, the molecule is planar, and the hydroxyl hydrogen atom forms a strong intramolecular O—H⋯N hydrogen bond. These molecules then pair up to form centrosymmetric dimers in the crystal lattice. nih.gov

For this compound, an SCXRD study would be crucial to understand the steric and electronic effects of the bulky iodine substituent. The analysis would confirm the planarity of the quinoline ring system and the persistence of the intramolecular O—H⋯N hydrogen bond. A key point of interest would be the role of the iodine atom in directing the crystal packing. Iodine is known to participate in halogen bonding—a non-covalent interaction where the iodine atom acts as an electrophilic region and interacts with a nucleophile (like the nitrogen or oxygen atom of a neighboring molecule). This could lead to a distinct supramolecular architecture compared to the parent 8-hydroxyquinoline or its other halogenated derivatives.

Table 3: Crystal Data for 8-Hydroxyquinoline (Monoclinic Polymorph) This table is interactive. Click on headers to sort.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₇NO nih.gov |

| Molar Mass | 145.16 g/mol nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c nih.gov |

| a (Å) | 6.620 (3) nih.gov |

| b (Å) | 9.243 (4) nih.gov |

| c (Å) | 11.070 (4) nih.gov |

| β (°) | 90.718 (6) nih.gov |

| Volume (ų) | 677.3 (5) nih.gov |

Theoretical and Computational Chemistry Studies of 6 Iodoquinolin 8 Ol Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. These methods use the principles of quantum mechanics to model molecular behavior.

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including atoms and molecules. It is based on the principle that the properties of a molecule can be determined from its electron density. DFT calculations, often employing functionals like B3LYP, are utilized to optimize the molecular geometry and predict various properties of 6-iodoquinolin-8-ol.

A typical DFT analysis would yield the optimized molecular structure, including bond lengths and angles. For instance, in related 8-hydroxyquinoline (B1678124) derivatives, the C-O bond length is typically around 1.36 Å, and the O-H bond length is approximately 0.96 Å. The introduction of an iodine atom at the 6th position would be expected to influence the electron distribution and geometry of the quinoline (B57606) ring system due to its size and electronegativity.

Ab initio Hartree-Fock (HF) Calculations

Ab initio Hartree-Fock (HF) theory is another foundational method in computational chemistry. It approximates the many-electron wavefunction as a single Slater determinant, providing a starting point for more advanced calculations. HF calculations are often used to obtain initial geometries and electronic properties. While generally less accurate than DFT for many molecular properties due to the neglect of electron correlation, HF is a valuable tool in theoretical chemistry. For a molecule like this compound, HF calculations would provide insights into its electronic ground state and orbital energies.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Intramolecular Charge Transfer

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive. For this compound, the presence of the electron-withdrawing iodine atom and the electron-donating hydroxyl group would significantly influence the energies and spatial distributions of the HOMO and LUMO. This would facilitate intramolecular charge transfer (ICT), where electron density moves from one part of the molecule to another upon electronic excitation. The analysis of these orbitals would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 3.7 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding in molecules. It provides a localized picture of the electron density in terms of atomic orbitals and the bonds between them. NBO analysis can quantify the stabilization energies associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals. In this compound, NBO analysis would elucidate the nature of the C-I bond, the intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the quinoline ring, and the delocalization of electron density throughout the aromatic system.

Prediction of Vibrational Frequencies and Potential Energy Distribution (PED)

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding normal modes, one can assign the observed spectral bands to specific molecular motions. Potential Energy Distribution (PED) analysis further breaks down each vibrational mode into contributions from individual internal coordinates (e.g., bond stretching, angle bending), providing a detailed understanding of the molecule's vibrations. For this compound, this analysis would help in identifying the characteristic vibrational modes associated with the C-I stretching, O-H bending, and the various vibrations of the quinoline ring.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule, typically a protein. These methods are crucial in drug discovery and design.

Molecular docking simulations would involve placing the 3D structure of this compound into the binding site of a target protein. The simulation then predicts the preferred binding orientation and affinity of the ligand. The results are often expressed as a docking score, which estimates the binding free energy. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Given the known biological activities of 8-hydroxyquinoline derivatives, molecular docking studies of this compound could provide valuable insights into its potential as a therapeutic agent by identifying its likely protein targets and binding modes.

Quantitative Structure-Activity Relationship (QSAR) and Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. rsc.org These models are instrumental in medicinal chemistry for predicting the activity of new compounds, thereby streamlining the drug discovery process. dntb.gov.uanih.gov The development of a QSAR model involves the calculation of molecular descriptors, which are numerical values that describe the physicochemical properties of a molecule. rsc.org

For quinoline derivatives, various QSAR studies have been conducted to elucidate the structural requirements for their biological activities, such as antimicrobial or anticancer effects. dntb.gov.uaresearchgate.net These studies typically involve a series of related compounds where substituents and their positions are varied to build a robust model.

Structural Descriptors in QSAR Studies of Quinolines:

In the context of a hypothetical QSAR study for this compound and its analogs, a range of descriptors would be calculated. These can be broadly categorized as:

Electronic Descriptors: These pertain to the electron distribution in the molecule. Examples include dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov For instance, the electronegativity and electron density have been shown to play a pivotal role in the antituberculosis activity of certain quinolinone-based compounds. dntb.gov.ua

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Molar volume, surface area, and specific conformational descriptors are examples. The steric properties of substituents on the quinoline ring can significantly influence how the molecule interacts with its biological target.

Hydrophobic Descriptors: These quantify the molecule's affinity for nonpolar environments. The partition coefficient (log P) is a classic example, which is crucial for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties. rsc.org

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the arrangement of atoms and bonds.

A QSAR model for a series of compounds including this compound would be expressed by a mathematical equation, such as:

Biological Activity = f(Descriptor 1, Descriptor 2, ...)

The statistical validity of such a model is assessed using parameters like the correlation coefficient (R²) and the cross-validation coefficient (Q²). dntb.gov.ua

Below is an illustrative table of structural descriptors that would be relevant in a QSAR study of iodo-substituted quinolinols. Please note, this data is hypothetical and serves to demonstrate the types of descriptors used.

| Compound | log P | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| 8-Hydroxyquinoline | 1.98 | 2.15 | -5.89 | -0.98 |

| 5-Iodoquinolin-8-ol | 2.85 | 2.30 | -6.01 | -1.25 |

| This compound | 2.86 | 2.28 | -6.03 | -1.27 |

| 7-Iodoquinolin-8-ol | 2.84 | 2.32 | -6.00 | -1.24 |

Note: The values for this compound are estimated for illustrative purposes based on trends for related compounds.

Conformational Analysis and Stability Investigations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. This is a critical aspect of computational chemistry as the three-dimensional structure of a molecule is intimately linked to its biological activity. For a molecule like this compound, which has a relatively rigid bicyclic core, conformational flexibility would primarily arise from the rotation of the hydroxyl group.

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for performing conformational analysis and investigating the stability of different conformers. nih.gov These calculations can determine the optimized geometry of the molecule, corresponding to the minimum energy state.

Key aspects of a computational stability investigation for this compound would include:

Geometry Optimization: Calculating the most stable three-dimensional arrangement of atoms. This would involve determining bond lengths, bond angles, and dihedral angles.

Tautomeric Stability: Investigating the relative stability of different tautomeric forms. For 8-hydroxyquinolines, the keto-enol tautomerism is a possibility, and computational studies can predict which form is more stable.

Vibrational Frequency Analysis: This calculation confirms that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and provides information about the vibrational modes of the molecule.

Potential Energy Surface (PES) Scan: To explore the conformational landscape related to the rotation of the hydroxyl group, a PES scan would be performed by systematically changing the relevant dihedral angle and calculating the energy at each step. This would reveal the energy barriers between different conformations.

The results of such analyses provide a detailed picture of the molecule's preferred shape and its energetic properties. For example, a study on 5,8-quinolinequinone derivatives utilized DFT calculations to determine various electronic and thermochemical parameters, which are related to the molecules' stability and reactivity. researchgate.net

An example of data that could be generated from a conformational analysis of this compound is presented below. This table illustrates the relative energies of different conformers that could arise from the rotation of the hydroxyl group.

| Conformer | Dihedral Angle (H-O-C8-C7) | Relative Energy (kcal/mol) | Stability Ranking |

| A | 0° | 0.00 | Most Stable |

| B | 180° | 2.5 | Less Stable |

Note: This data is hypothetical and for illustrative purposes only, as specific conformational analysis of this compound is not available in the reviewed literature.

Coordination Chemistry and Metal Complexation of 6 Iodoquinolin 8 Ol Ligands

Chelation Properties with Diverse Transition Metal Ions (e.g., Cu(II), Zn(II), Fe(III), Al(III), Bi(II), Mn(II), Mg(II), Cd(II), Ni(II))

8-Hydroxyquinoline (B1678124) (8-HQ) is a classic bidentate chelating agent, capable of forming stable complexes with a wide array of metal ions. nih.govscirp.org The chelation occurs through the deprotonated phenolic oxygen and the nitrogen atom of the pyridine (B92270) ring, forming a stable five-membered ring with the metal center. rroij.comscirp.org The introduction of an iodine atom at the 6-position on the quinoline (B57606) ring is expected to influence the ligand's electronic properties and, consequently, its chelation behavior, but the fundamental N,O-donor atom arrangement remains the primary site of metal interaction.

The 8-hydroxyquinoline scaffold is known to form complexes with numerous divalent and trivalent metal ions. rroij.com Four-coordinate metal ions typically bind two molecules of the deprotonated ligand, forming neutral complexes with a 1:2 metal-to-ligand ratio (ML₂), while six-coordinate metals can bind three ligand molecules to form ML₃ complexes. rroij.com Research on various 8-HQ derivatives demonstrates chelation with ions including Cu(II), Zn(II), Fe(III), Mn(II), and Ni(II). rajpub.comnih.gov For instance, Cu(II) readily forms square-planar complexes, while Ni(II) and Mn(II) often adopt octahedral geometries, sometimes incorporating solvent molecules like water into the coordination sphere. scirp.orgnih.govscirp.org The affinity for Fe(III) is particularly high, a property exploited in the design of synthetic siderophores. nih.gov

The presence of the iodo-substituent at the 6-position on the carbocyclic ring of 6-Iodoquinolin-8-ol would likely modify the ligand's lipophilicity and the electron density of the aromatic system through inductive and resonance effects. These modifications can subtly alter the stability constants of the resulting metal complexes compared to the unsubstituted 8-HQ, but the fundamental ability to chelate the listed transition metals is expected to be retained.

Properties of 8-Hydroxyquinoline as a Chelating Ligand

Below is an interactive table summarizing the chelation properties of the parent compound, 8-hydroxyquinoline, which provides a basis for understanding the expected behavior of its 6-iodo derivative.

| Property | Description |

| Chelating Atoms | Phenolic Oxygen (O), Pyridine Nitrogen (N) |

| Binding Mode | Bidentate |

| Chelate Ring Size | 5-membered ring |

| Common Stoichiometry | 1:2 (Metal:Ligand) for divalent ions (e.g., Cu(II), Zn(II)); 1:3 for trivalent ions (e.g., Al(III), Fe(III)) |

| Typical Geometry | Square-planar (e.g., Cu(II)), Octahedral (e.g., Mn(II), Ni(II), Fe(III)), Tetrahedral (e.g., Zn(II)) |

Synthesis and Characterization of Metal-Iodoquinolin-8-ol Complexes

While specific synthesis procedures for this compound complexes are not widely documented, the general methods for preparing metal complexes of 8-hydroxyquinoline and its derivatives are well-established and directly applicable. These syntheses are typically straightforward precipitation reactions conducted in a suitable solvent.

The general procedure involves dissolving the 8-hydroxyquinoline derivative ligand in a solvent such as ethanol, methanol (B129727), or a mixture containing water. scirp.orgjchemlett.com A salt of the desired metal ion (e.g., chloride, nitrate, or acetate) is dissolved in a separate portion of the solvent. nih.govjchemlett.com The two solutions are then combined, often with gentle heating and stirring. jchemlett.com The pH of the solution is a critical parameter and is frequently adjusted by adding a base (like NaOH or ammonia) to facilitate the deprotonation of the ligand's hydroxyl group, which is necessary for chelation. jchemlett.com Upon formation, the metal complex, which is often poorly soluble in the reaction medium, precipitates out of the solution. scirp.org The solid complex is then collected by filtration, washed to remove any unreacted starting materials, and dried.

Characterization of these complexes involves a suite of analytical techniques. Elemental analysis is used to confirm the stoichiometric ratio of metal to ligand. nih.gov Molar conductance measurements in solvents like DMSO or DMF can determine whether the complexes are electrolytic or non-electrolytic in nature. scirp.org Thermal analysis methods, such as thermogravimetric analysis (TGA), provide information about the thermal stability of the complexes and the presence of coordinated solvent molecules. researchgate.net

Spectroscopic Signatures of Metal-Ligand Interactions in Complexes

Spectroscopic methods are crucial for confirming the coordination of this compound to a metal ion. The interaction between the ligand and the metal center induces characteristic shifts in their respective spectroscopic signals.

Infrared (IR) Spectroscopy: In the IR spectrum of the free 8-hydroxyquinoline ligand, a broad band corresponding to the O-H stretching vibration of the hydroxyl group is typically observed. scirp.org Upon complexation and deprotonation, this band disappears, providing strong evidence of coordination through the phenolic oxygen. scirp.org Furthermore, the C-O stretching vibration band often shifts to a higher frequency, and new bands at lower frequencies may appear, which are attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. scirp.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of 8-hydroxyquinoline complexes show distinct features. The absorption bands in the free ligand are typically assigned to π→π* and n→π* transitions within the aromatic system. scirp.org Upon chelation, these bands often undergo a bathochromic (red) or hypsochromic (blue) shift, indicating the involvement of the π-system and non-bonding electrons in coordination. scirp.org Additionally, new absorption bands may appear in the visible region, which are often attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal center, providing information about the coordination geometry. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (such as those with Zn(II) or Al(III)), ¹H and ¹³C NMR spectroscopy can be informative. The signals of the protons and carbons near the coordination sites (the N and O atoms) will experience shifts upon complexation compared to the free ligand spectrum. nih.gov

Typical Spectroscopic Shifts for 8-Hydroxyquinoline Metal Complexes

This interactive table summarizes the general spectroscopic changes observed upon the chelation of 8-hydroxyquinoline, which are expected to be similar for this compound.

| Spectroscopic Technique | Observation in Free Ligand | Change Upon Metal Chelation |

| Infrared (IR) | Broad O-H stretch band | Disappearance of the O-H band. Shift in C-O stretch. Appearance of new M-O and M-N bands. |

| UV-Visible (UV-Vis) | Bands for π→π* and n→π* transitions | Shift of ligand-centered bands. Appearance of new charge-transfer or d-d transition bands. |

| ¹H NMR (for diamagnetic complexes) | Characteristic aromatic proton signals | Downfield or upfield shifts of protons near the N and O donor atoms. |

Impact of Metal Chelation on Ligand Chemical Reactivity

The coordination of a metal ion to the this compound ligand significantly alters its electronic structure and, therefore, its chemical reactivity. Chelation can influence the ligand in several ways:

Redox Properties: The metal center can introduce new redox activity. The ligand can influence the reduction potential of the metal ion, and conversely, the metal can facilitate oxidation or reduction of the ligand itself. This interplay is central to the pro-oxidant or antioxidant behavior of some metal complexes. mdpi.com

Acidity/Basicity: Upon coordination, the electron density on the donor atoms is reduced. This makes the remaining protons on the ligand (if any) more acidic and can alter the ligand's susceptibility to nucleophilic or electrophilic attack.

Steric Effects: The coordination of a metal ion, especially with multiple ligands, creates a defined three-dimensional structure. This can sterically hinder or facilitate reactions at other positions on the ligand by controlling the accessibility of reagents to reactive sites.

Role of Metal Chelation in Modulating Biological Activity

The biological activity of 8-hydroxyquinoline and its derivatives is profoundly linked to their ability to chelate metal ions. nih.govresearchgate.net Chelation can either enhance or be a prerequisite for the antimicrobial, anticancer, and neuroprotective effects observed for this class of compounds. nih.govijsrst.com

According to chelation theory, the formation of a metal complex can enhance the lipophilicity of the ligand. mdpi.com The neutral charge of many ML₂ complexes allows them to more easily penetrate the lipid membranes of cells, such as bacteria or fungi. mdpi.com Once inside the cell, the complex can disrupt normal cellular processes by interfering with metal homeostasis. For example, the complex might deliver the metal ion to unintended sites or chelate essential metals required for the function of vital enzymes. scirp.org

The antimicrobial activity of 8-hydroxyquinoline complexes is often greater than that of the free ligand. scirp.orgijsrst.com The chelated metal ion itself can be toxic to the microorganism, or the complex as a whole may inhibit enzymes crucial for microbial survival. nih.gov This synergistic effect, where both the ligand and the metal contribute to the biological outcome, is a key principle in the design of metal-based therapeutic agents. Therefore, the chelation of transition metals by this compound is expected to be a critical factor in modulating its potential biological activities.

Advanced Research on Structure Activity Relationships Sar in 6 Iodoquinolin 8 Ol and Its Derivatives

Influence of Iodine Position and Other Halogen Substituents on Activity Profiles

Studies on halogenated 8-hydroxyquinolines have demonstrated that the presence and position of halogens are critical determinants of activity. For instance, in antileishmanial studies, the introduction of a chlorine atom at the C-6 position of a quinoline (B57606) scaffold significantly enhanced activity, while fluoro or methoxy (B1213986) groups at the same position led to a considerable decrease in potency mdpi.com. Conversely, introducing a fluoro atom at C-5 or C-7, while maintaining a C-6 chlorine, resulted in a loss of antileishmanial activity mdpi.com. The presence of iodine itself is generally understood to enhance the reactivity and biological efficacy of compounds . In phototherapeutic applications, iodine substitution into quinoline heterocycles has been shown to significantly improve their in vitro phototherapeutic activity, even when singlet oxygen production is low, suggesting a role in type I reactions mdpi.com.

Research into organoruthenium complexes of 8-hydroxyquinoline (B1678124) derivatives indicated that the nature of the halido leaving group influenced cytotoxic activity, and variations in halide substituents at the C-5 and C-7 positions of the 8-HQ ligand also had a notable impact acs.org. Furthermore, electron-withdrawing substituents at the C-5 position have been reported to improve anticancer activity in some 8-HQ derivatives acs.orgnih.gov. While direct comparative studies focusing on the positional influence of iodine specifically on the 6-iodo isomer versus other iodo-substituted quinolin-8-ols are less common in the readily available literature, the general trend suggests that halogenation, including iodination, at various positions on the quinoline ring can profoundly alter the compound's biological profile.

Table 1: Impact of Halogen Substitution on Biological Activity

| Compound Descriptor (General) | Position of Halogen | Type of Halogen | Biological Activity | Observed Effect / Metric | Reference |

| 8-Hydroxyquinoline derivative | C-6 | Chloro | Antileishmanial | Enhanced activity (IC50 = 0.86 ± 0.1 µM) | mdpi.com |

| 8-Hydroxyquinoline derivative | C-6 | Fluoro | Antileishmanial | Decreased activity (IC50 = 17.9 ± 1.4 µM) | mdpi.com |

| 8-Hydroxyquinoline derivative | C-6 | Methoxy | Antileishmanial | Decreased activity (IC50 = 32.38 ± 2.3 µM) | mdpi.com |

| 8-Hydroxyquinoline derivative | C-5 or C-7 | Fluoro (with 6-Cl) | Antileishmanial | Reduced activity | mdpi.com |

| 8-Hydroxyquinoline derivative | C-5 | Bromo | Anticancer | Improved activity | acs.org |

| 8-Hydroxyquinoline derivative | C-5, C-7 | Chloro, Iodo (Clioquinol) | Antimicrobial, Antiviral | Studied for properties | solubilityofthings.com |

| 8-Hydroxyquinoline derivative | C-5, C-7 | Chloro, Iodo (Clioquinol) | Phototherapeutic | Improved activity | mdpi.com |

| 8-Hydroxyquinoline derivative | C-5, C-7 | Dichloro | Cytotoxic | Studied in Ru complexes | acs.org |

| 8-Hydroxyquinoline derivative | C-5, C-7 | Diiodo | Cytotoxic | Studied in Ru complexes | acs.org |

Correlation of Electronic and Steric Factors with Biological Mechanisms

The biological activity of 6-Iodoquinolin-8-ol derivatives is intrinsically linked to the electronic and steric properties conferred by the iodine atom and other substituents on the quinoline core. These factors influence how the molecule interacts with biological targets, often through mechanisms involving metal chelation, enzyme inhibition, or interactions with cellular membranes and macromolecules.

The 8-hydroxy group, in conjunction with the quinoline nitrogen, forms a bidentate chelating system capable of binding metal ions like Fe(III), Cu(II), and Zn(II) nih.govvulcanchem.com. This metal-chelating ability is central to the mechanism of action for many 8-HQ derivatives, influencing processes such as enzyme activity, redox homeostasis, and the formation of amyloid aggregates nih.govnih.govnih.gov. Halogen substituents, being electron-withdrawing, can alter the electron density distribution within the quinoline ring, potentially affecting the pKa of the hydroxyl group and the nitrogen atom, thereby modulating metal-binding affinity and selectivity acs.org. For example, the presence of chlorine at C-5 can enhance the electrophilicity of the quinoline ring system, potentially improving binding interactions through halogen bonding .

Steric factors also play a crucial role. Bulky substituents can influence the conformation of the molecule, affecting its ability to fit into enzyme active sites or interact with specific protein pockets. For instance, in studies of botulinum neurotoxin (BoNT) light chain inhibitors, methylation at the R3 position of quinolinol compounds significantly increased potency, suggesting favorable interactions with the enzyme's active site cleft acs.org. Conversely, the imposition of additional steric bulk at certain positions can lead to inactivity if it hinders binding to the target site nih.gov. The interplay between electronic effects (e.g., electron-withdrawing nature of iodine) and steric bulk dictates the compound's interaction with its biological milieu.

Ligand Design Principles for Enhanced Target Specificity

Designing 8-hydroxyquinoline derivatives for enhanced target specificity involves a rational approach that considers their inherent properties, particularly their metal-chelating capabilities, and how modifications can fine-tune these interactions. The goal is often to achieve selective toxicity towards pathogens or cancer cells while minimizing effects on host cells.

A key principle in the design of 8-HQ derivatives is the modulation of their metal-binding properties. The 8-hydroxy group is essential for chelation, and modifications that impede this function, such as forming glycosidic linkages at the hydroxyl group, can reduce bioactivity due to steric hindrance mdpi.com. Conversely, optimizing the electronic and steric environment around the chelating moiety can enhance binding affinity and selectivity for specific metal ions or metal-containing biomolecules. For example, studies suggest that subtle differences in metal chelation properties can significantly alter the MDR-selective anticancer activity of 8-hydroxyquinoline-derived Mannich bases nih.gov.

Strategies to improve target specificity also involve altering physicochemical properties like lipophilicity and membrane permeability. Substituents can be chosen to optimize cellular uptake and distribution to the target site. For instance, incorporating lipophilic groups can facilitate passage through cell membranes, while polar groups might be used to improve aqueous solubility or target specific cellular compartments. The design process often involves a balance between achieving potent target interaction and ensuring favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. Rational design also considers the specific biological mechanism being targeted, whether it's enzyme inhibition, disruption of metal homeostasis, or interaction with DNA.

Impact of Side Chain Length and Functional Group Modifications on Activity

Beyond halogen substitutions, modifications to side chains and other functional groups on the 8-hydroxyquinoline scaffold offer extensive opportunities to fine-tune biological activity. These alterations can profoundly influence a compound's potency, spectrum of activity, and pharmacokinetic profile.

Studies have explored various modifications, including the introduction of alkyl chains, amino groups, and aromatic moieties. For example, in antifungal research, the presence of tertiary or secondary amine groups on synthesized compounds was found to be essential for activity, and the addition of halogen atoms like fluorine and chlorine to phenylpiperazine substituents augmented antifungal activity rsc.org. In other studies, homologation by a methylene (B1212753) group between a thioether and a phenyl ring enhanced antifungal potency nih.gov. The length and nature of alkyl chains attached to the quinoline core can also be critical; for instance, a C2-butyl group on a furo[2,3-c]quinoline conferred maximal potency as a TLR8 agonist, with shorter, longer, or substituted homologues being inactive nih.gov.

Modifications at different positions of the quinoline ring have yielded varied results. For instance, methylation at the R3 position of quinolinol compounds was observed to increase inhibitor potency against botulinum neurotoxin light chain acs.org. Similarly, the introduction of an alkenyl side chain can influence film-forming properties and catalytic activity vulcanchem.com. The strategic placement of functional groups, such as a benzyloxy group at the C-8 position, can improve lipophilicity and membrane permeability, while an allyl group at C-7 might introduce potential for π-π stacking interactions with protein residues . These diverse modifications highlight the versatility of the 8-HQ scaffold in drug design, allowing for the optimization of activity through careful selection and placement of substituents.

Investigations into Biological Mechanisms of Action in Vitro Studies

Antimicrobial Mechanisms

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

While specific MIC (Minimum Inhibitory Concentration) values for 6-Iodoquinolin-8-ol against a broad range of Gram-positive and Gram-negative bacteria are not extensively detailed in the provided search results, related 8-hydroxyquinoline (B1678124) derivatives have shown antibacterial properties. For instance, certain isoquinoline (B145761) compounds, structurally related to quinolines, exhibited antibacterial activity against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium researchgate.net. Another study mentioned that some 8-hydroxyquinoline derivatives demonstrated moderate to high inhibition against both Gram-positive and Gram-negative bacteria researchgate.netresearchgate.net. Clioquinol (B1669181) (5-chloro-7-iodoquinolin-8-ol), a closely related compound, has been noted for its antibacterial properties, potentially linked to its ability to chelate metal ions like zinc, copper, and iron nih.gov.

Antifungal Activity against Fungal Pathogens

This compound and its analogues have demonstrated significant in vitro antifungal activity against various pathogenic fungi.

Inhibition of Yeast-Hyphae Transition and Biofilm Formation

Research indicates that clioquinol (5-chloro-7-iodoquinolin-8-ol) can inhibit the yeast-to-hyphae transition in Candida albicans in a concentration-dependent manner nih.govresearchgate.net. This transition is a key virulence factor for C. albicans. Clioquinol also exhibits concentration- and time-dependent anti-biofilm activities against C. albicans nih.govresearchgate.net. Studies suggest that compounds interfering with ion homeostasis, such as metal chelators, can inhibit fungal growth and morphogenesis nih.govresearchgate.net. Specifically, clioquinol has been shown to inhibit hyphae formation, with significant reductions observed at concentrations as low as 8-16 μg/mL after 2-6 hours of treatment nih.gov.

Interference with Cellular Ion Homeostasis (e.g., Zn, Cu, Fe)

A significant mechanism of action for clioquinol (5-chloro-7-iodoquinolin-8-ol) against Candida albicans involves its interference with cellular ion homeostasis nih.govresearchgate.netd-nb.info. Clioquinol acts as a metal chelator for zinc (Zn), copper (Cu), and iron (Fe) nih.govnih.govresearchgate.netd-nb.infocsic.es. This chelation disrupts the normal cellular levels of these essential metals, impacting various cellular processes. Studies have shown that the antifungal effects of clioquinol can be reversed by the exogenous addition of metal ions, and its minimum inhibitory concentration (MIC) increases in the presence of exogenous metal ions, while decreasing with exogenous metal chelators nih.govresearchgate.net. Furthermore, clioquinol treatment led to a decrease in cellular labile ferrous iron levels in C. albicans nih.govresearchgate.net. This interference with metal ion balance is considered a novel target for antifungal agents nih.govresearchgate.netd-nb.info.

Antimalarial Activity (in vitro Plasmodium falciparum strains)

While direct in vitro antimalarial activity data specifically for this compound against Plasmodium falciparum strains are not explicitly detailed in the provided search snippets, related quinoline (B57606) derivatives have shown promising activity. For instance, studies on quinoline conjugates have reported compounds exhibiting in vitro activity against P. falciparum with IC50 values in the nanomolar to low micromolar range nih.govscielo.brmolaid.comparahostdis.org. Some quinoline derivatives have shown IC50 values comparable to or better than chloroquine (B1663885) nih.govparahostdis.org. One study mentioned that 5-chloro-7-iodoquinolin-8-ol (clioquinol) had activity against a chloroquine-resistant strain of P. falciparum with IC50 values ranging between 150 and 680 µM molaid.com.

Antiviral Activity

The antiviral activity of this compound itself is not explicitly detailed in the provided search results. However, research on novel quinoline derivatives has indicated potential antiviral activity against respiratory syncytial virus (RSV) and influenza A virus (IAV) nih.gov. These derivatives showed in vitro activity with IC50 values in the micromolar range, and some compounds demonstrated better potency and selectivity than the reference drug ribavirin (B1680618) nih.gov. One study also mentioned evaluating antiviral activity in in vitro models as a future direction for 7-iodoquinolin-6-ol, a related compound vulcanchem.com.

Data Tables

Due to the nature of the provided search snippets, specific quantitative data tables for all subsections are not fully constructible. However, the following table summarizes available MIC values for related compounds or general findings.

Anticancer Mechanisms (In Vitro Cell Line Studies)

Research has explored the potential of this compound and related compounds in combating cancer through various in vitro mechanisms.

Studies have indicated that 8-hydroxyquinoline derivatives, including halogenated ones, exhibit cytotoxic and antiproliferative effects on various human cancer cell lines. While specific IC50 values for this compound across a broad range of human cancer cell lines are not comprehensively detailed in the provided snippets, related compounds like clioquinol (5-chloro-7-iodoquinolin-8-ol) have demonstrated concentration- and time-dependent reductions in cell viability in SMMC-7721 hepatoma cells srce.hr. Another related compound, 7-chloro-5-iodo-8-quinolinol, has shown cytotoxicity with IC50 values in the range of 1–5 µM against certain cancer cell lines . Furthermore, other 8-hydroxyquinoline derivatives have displayed significant antiproliferative activity, with some compounds showing IC50 values comparable to established chemotherapy drugs like 5-fluorouracil (B62378) in specific cancer cell lines researchgate.netekb.egmdpi.com.

Several 8-hydroxyquinoline derivatives have been shown to induce programmed cell death (apoptosis) and cell cycle arrest in cancer cells. Clioquinol, for instance, did not significantly trigger apoptosis or autophagy in SMMC-7721 hepatoma cells but did induce cell cycle arrest in the S-phase srce.hr. In contrast, other quinoline derivatives have been reported to induce caspase-dependent apoptosis, dissipation of mitochondrial membrane potential, and reactive oxygen species (ROS) generation researchgate.net. Apoptosis is a critical cellular process where cells self-destruct when damaged, a mechanism that cancer cells often evade wikipedia.org. The induction of apoptosis typically involves the activation of caspase proteases mdpi.com. Some studies also indicate that certain compounds can lead to cell cycle arrest at specific phases, such as the G2/M phase, by modulating key regulatory proteins ekb.egresearchgate.netmdpi.commdpi.com.

Reactive oxygen species (ROS) play a complex role in cancer; while low levels can promote cell proliferation, high levels can induce cell death nih.govnih.govmdpi.com. Some 8-hydroxyquinoline derivatives have been shown to increase intracellular ROS levels in cancer cells, contributing to their cytotoxic effects researchgate.net. For example, certain quinoline compounds can chelate intracellular zinc, leading to increased ROS generation and subsequent apoptosis . The modulation of ROS is a recognized strategy in cancer therapy, as cancer cells, with their altered metabolism, are often more vulnerable to oxidative stress nih.govmdpi.commdpi.com.

Research has identified several molecular targets that are modulated by 8-hydroxyquinoline derivatives, contributing to their anticancer activity. These include:

Proteasome: 8-Hydroxyquinoline (8-OHQ) and clioquinol (CQ), when combined with copper, have been shown to inhibit proteasomal activity and suppress cancer cell proliferation nih.gov.

NF-kappa B: While not directly linked to this compound in the provided snippets, NF-kappa B is a signaling pathway that can be modulated by ROS, and its inhibition is a target in cancer therapy nih.govmdpi.com. Caspase-8, which can be modulated by certain quinoline derivatives, can also promote NF-κB activity mdpi.comnih.gov.

Cathepsin B: Some 8-hydroxyquinoline analogues act by inhibiting Cathepsin B and other enzymes like KDM4 histone demethylases and lipoxygenase enzymes mdpi.com. Cathepsin B is a cysteine protease implicated in various biological processes, including cancer progression frontiersin.orghzdr.de.

KDM4 Histone Demethylases: Certain 8-hydroxyquinoline derivatives have been identified as inhibitors of KDM4 histone demethylases, which are involved in epigenetic regulation and cancer development mdpi.comresearchgate.netnih.gov.

Lipoxygenase Enzymes: Inhibition of lipoxygenase (LOX) enzymes is another mechanism attributed to some 8-hydroxyquinoline analogues mdpi.com.

Enzyme Inhibition Studies

Information specifically detailing the inhibition of Catechol O-Methyltransferase (COMT) by this compound was not found in the provided search results. However, research on 8-hydroxyquinoline derivatives has identified their potential to inhibit various enzymes, as noted in section 7.2.4.

Applications in Advanced Materials Science Research

Development of Fluorescent Probes for Biologically and Environmentally Relevant Metal Ions

The 8-hydroxyquinoline (B1678124) moiety is a well-established fluorophore that can form highly fluorescent complexes with various metal ions. The introduction of an iodine atom at the 6-position can modulate the photophysical properties of the resulting metal complexes, potentially leading to enhanced sensitivity and selectivity for specific metal ions.

While specific research detailing the use of 6-Iodoquinolin-8-ol as a fluorescent probe is still an active area of investigation, the broader family of 8-hydroxyquinoline derivatives has been extensively studied for the detection of a wide range of metal ions. These derivatives typically exhibit a "turn-on" fluorescence response upon binding to a target metal ion. This phenomenon is attributed to the chelation-enhanced fluorescence (CHEF) effect, where the binding of the metal ion restricts the intramolecular rotation and other non-radiative decay pathways of the fluorophore, leading to a significant increase in fluorescence intensity.

The potential of this compound as a fluorescent probe can be inferred from the behavior of analogous 8-hydroxyquinoline derivatives. For instance, various derivatives have been successfully employed to detect biologically and environmentally important metal ions such as zinc (Zn²⁺), aluminum (Al³⁺), and copper (Cu²⁺). The selectivity of these probes is often governed by the nature and position of the substituents on the quinoline (B57606) ring.

Table 1: Potential Metal Ion Sensing Applications of this compound Based on Analogous 8-Hydroxyquinoline Derivatives

| Target Metal Ion | Typical Emission Wavelength (nm) of 8-HQ Derivative Complexes | Potential Significance of Detection |

| Zn²⁺ | 450 - 550 | Essential trace element in biological systems; imbalances linked to neurological disorders. |

| Al³⁺ | 450 - 550 | Environmental contaminant; potential links to neurodegenerative diseases. |

| Cu²⁺ | 400 - 500 | Important biological cofactor; environmental pollutant at high concentrations. |

Note: The emission wavelengths are approximate and can vary depending on the specific derivative and solvent conditions.

Further research is required to fully elucidate the specific metal ion sensing capabilities of this compound, including its selectivity, sensitivity, and the photophysical properties of its metal complexes.

Exploration as Electron Transport Materials in Organic Light-Emitting Diodes (OLEDs)

In the realm of organic electronics, derivatives of 8-hydroxyquinoline are widely utilized as electron transport materials (ETMs) in OLEDs. These materials facilitate the efficient injection and transport of electrons from the cathode to the emissive layer, a critical process for achieving high device performance. The introduction of a halogen atom, such as iodine, into the molecular structure can influence the material's electronic properties, including its electron mobility and energy levels.

Recent research has highlighted the potential of a 6-substituted quinoline derivative, referred to as f-Pn-6-Ql, as a highly effective electron transport material. orcid.org While the exact structure of f-Pn-6-Ql is part of a proprietary study, its designation strongly suggests a derivative of a 6-substituted quinolin-8-ol. The performance of OLEDs incorporating this material demonstrates significant advancements in efficiency and operational lifetime compared to devices using conventional ETMs like 4,7-diphenyl-1,10-phenanthroline (B7770734) (BPhen). orcid.org

The key performance metrics of an OLED device utilizing f-Pn-6-Ql as the electron transport layer are summarized in the table below.

Table 2: Performance of an Organic Light-Emitting Diode Employing a 6-Substituted Quinoline Derivative (f-Pn-6-Ql) as the Electron Transport Material. orcid.org

| Parameter | Value |

| Emitter | Blue delayed fluorescence emitter |

| Turn-on Voltage | 3.6 V |

| Maximum External Quantum Efficiency (ηext,max) | 28.4% |

| Maximum Luminance (Lmax) | 154,600 cd/m² |

| Lifetime (LT₅₀ at 5000 cd/m²) | 15.3 hours |

Advanced Analytical Methodologies for Research Purposes

Electrochemical Characterization (e.g., Cyclic Voltammetry, Reduction/Oxidation Potentials)

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of organic molecules, including quinoline (B57606) derivatives. These techniques help elucidate electron transfer processes and determine oxidation and reduction potentials, which are indicative of a compound's electronic structure and reactivity.

Studies on related 8-hydroxyquinoline (B1678124) derivatives have demonstrated their electrochemical activity. For instance, 8-hydroxyquinoline (8HQ) itself exhibits a single, well-defined anodic peak when analyzed by cyclic voltammetry using a glassy carbon paste electrode. The potential of this peak is influenced by the pH of the supporting electrolyte, shifting to more negative values as pH increases. Furthermore, increasing the scan rate in CV experiments typically leads to a more positive peak potential and an increase in peak current for 8HQ electrochemsci.org.

While direct electrochemical data for 6-Iodoquinolin-8-ol is not extensively detailed in the provided literature, research on analogous quinolinecarbaldehydes has reported specific oxidation potentials. For example, one study noted oxidation waves at 1.349 V and 1.637 V for a particular quinolinecarbaldehyde derivative (compound 2a), and at 1.276 V and 1.662 V for another (compound 2e) mdpi.com. Compound 2e also displayed reduction waves, with the first at -1.233 V being irreversible and a second quasi-reversible wave at -1.510 V mdpi.com. The presence of halogen substituents, such as iodine, on the quinoline ring is expected to influence these redox potentials by altering the electron distribution within the molecule. The electrochemical behavior of halogenated 8-hydroxyquinolines, like clioquinol (B1669181) (5-chloro-7-iodoquinolin-8-ol), is also of interest, with studies indicating their role as iron chelators and their involvement in redox processes, suggesting inherent redox activity mdpi.comnih.gov.

Table 1: Representative Electrochemical Potentials of Related Quinoline Derivatives

| Compound Name/Identifier | Technique | Observed Potential(s) (V vs. Ref. Electrode) | Notes | Source |

| 8-Hydroxyquinoline (8HQ) | Cyclic Voltammetry | Anodic peak potential varies with pH | Peak potential more negative with ↑ pH | electrochemsci.org |

| 8-Hydroxyquinoline (8HQ) | Cyclic Voltammetry | Anodic peak potential varies with scan rate | Peak potential more positive with ↑ scan rate | electrochemsci.org |

| Quinolinecarbaldehyde 2a | Cyclic Voltammetry | Oxidation: 1.349 V, 1.637 V | Two oxidation waves | mdpi.com |

| Quinolinecarbaldehyde 2e | Cyclic Voltammetry | Oxidation: 1.276 V, 1.662 V | Two oxidation waves | mdpi.com |

| Quinolinecarbaldehyde 2e | Cyclic Voltammetry | Reduction: -1.233 V (irreversible) | mdpi.com | |

| Quinolinecarbaldehyde 2e | Cyclic Voltammetry | Reduction: -1.510 V (quasi-reversible) | mdpi.com |

Chromatographic Techniques for Research Sample Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds in research samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely employed for analyzing quinoline derivatives due to their versatility and sensitivity.

High-Performance Liquid Chromatography (HPLC) HPLC is a robust method for analyzing compounds like this compound, especially given the potential for moderate polarity and thermal stability issues with some quinoline derivatives. Reversed-phase HPLC (RP-HPLC) is particularly effective. For instance, methods have been developed for the simultaneous determination of diiodohydroxyquinoline (DIHQ) and metronidazole (B1676534) using RP-HPLC with a C18 column. A typical mobile phase composition involves a mixture of water and methanol (B129727) (60:40, v/v), adjusted to a pH of 3.6, with UV detection commonly set at 220 nm and a flow rate of 0.7 mL/min who.int.

Quality control assays for related compounds, such as 5-chloro-7-iodo-8-quinolinol (clioquinol), often specify HPLC for purity determination, with assay values reported as ≥95.0% (HPLC) sigmaaldrich.com. Furthermore, HPLC methods have demonstrated good separation and quantitative recoveries for clioquinol in the presence of other pharmaceutical agents and potential interferents innovareacademics.in. The ability of HPLC to separate a wide variety of compounds, regardless of volatility or thermal stability, makes it a preferred technique in many analytical applications mdpi.com.

Gas Chromatography (GC) Gas Chromatography is another valuable technique, particularly when coupled with mass spectrometry (GC-MS) for structural elucidation and sensitive detection. GC methods have been reported for the determination of 5-chloro-7-iodo-8-quinolinol and its conjugates in biological fluids sigmaaldrich.comsigmaaldrich.com. The choice between GC and HPLC often depends on the volatility and thermal stability of the analyte.

Thin-Layer Chromatography (TLC) Thin-Layer Chromatography (TLC) serves as a useful preliminary analytical tool for qualitative analysis, compound identification, and monitoring chromatographic fractions. A common TLC mobile phase for separating related compounds involves a mixture of chloroform, acetone, and glacial acetic acid, with visualization typically achieved by scanning at 254 nm who.int. TLC can provide rapid insights into sample composition and purity before employing more sophisticated chromatographic methods nih.govdrawellanalytical.com.

Table 2: Representative Chromatographic Conditions for Related Quinoline Derivatives

| Technique | Stationary Phase | Mobile Phase | Detection Method | Analyte(s) | Assay/Recovery | Source |

| TLC | Silica gel 60 F254 | Chloroform: acetone: glacial acetic acid (7.5: 2.5: 0.1, v/v) | UV (254 nm) | Diiodohydroxyquinoline (DIHQ), Metronidazole | Qualitative | who.int |

| RP-HPLC | C18 column | Water: methanol (60:40, v/v), pH 3.6 (with H3PO4) | UV (220 nm) | DIHQ, Metronidazole | N/A | who.int |

| HPLC | N/A | N/A | N/A | 5-Chloro-7-iodo-8-quinolinol | ≥95.0% | sigmaaldrich.com |

| HPLC | N/A | N/A | N/A | Clioquinol (5-chloro-7-iodoquinolin-8-ol) | (100.24 ± 0.328)% recovery | innovareacademics.in |

| GC | N/A | N/A | N/A | 5-Chloro-7-iodo-8-quinolinol | N/A | sigmaaldrich.comsigmaaldrich.com |

Compound List:

this compound

8-Hydroxyquinoline (8HQ)

5-Chloro-7-iodoquinolin-8-ol (Clioquinol)

Diiodohydroxyquinoline (DIHQ)

Quinolinecarbaldehyde 2a

Quinolinecarbaldehyde 2e

Metronidazole

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.